Product packaging for Mmp-2/mmp-9 inhibitor i(Cat. No.:)

Mmp-2/mmp-9 inhibitor i

Cat. No.: B12420369
M. Wt: 381.4 g/mol
InChI Key: JBYHBQIDTNHWJF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Matrix Metalloproteinase Families and Their Enzymatic Functions

Matrix metalloproteinases are a family of over 20 zinc-dependent endopeptidases that play a pivotal role in the breakdown of extracellular matrix components. wikipedia.orgimrpress.comnih.gov These enzymes are classified into several subfamilies based on their substrate specificity and domain structure, including collagenases, stromelysins, matrilysins, and gelatinases. ersnet.orgencyclopedia.pub MMPs are synthesized as inactive pro-enzymes and require activation, which is a tightly regulated process. imrpress.comersnet.org Their enzymatic activity is also controlled by endogenous tissue inhibitors of metalloproteinases (TIMPs). wikipedia.orgimrpress.com

MMPs are capable of degrading all components of the extracellular matrix and are also involved in processing a variety of bioactive molecules. wikipedia.org This includes the cleavage of cell surface receptors and the release of apoptotic ligands. wikipedia.org Their functions are critical in numerous physiological processes such as tissue remodeling, wound healing, angiogenesis (the formation of new blood vessels), and immune responses. ersnet.orgjsocmed.org

Physiological Roles of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) in Extracellular Matrix Homeostasis

MMP-2 and MMP-9, collectively known as gelatinases, are distinguished by their ability to degrade type IV and V collagen, which are major components of the basement membrane, as well as gelatin, fibronectin, laminin, and elastin. sinobiological.commdpi.com Under normal physiological conditions, MMP-2 and MMP-9 are integral to maintaining the dynamic equilibrium of the extracellular matrix. imrpress.commdpi.com

Their roles are essential in processes that require significant tissue remodeling, such as:

Embryonic development: Facilitating cell migration and tissue morphogenesis. nih.govmdpi.com

Wound healing: Breaking down damaged ECM to allow for cell migration and tissue repair. sinobiological.comaustinpublishinggroup.com

Bone remodeling: Participating in the continuous process of bone resorption and formation. ersnet.org

Angiogenesis: MMP-2, in particular, is involved in the formation of new blood vessels by releasing pro-angiogenic factors. ersnet.orgsinobiological.com

The balanced activity of MMP-2 and MMP-9, in concert with their inhibitors (TIMPs), ensures the integrity and proper function of tissues throughout the body. wikipedia.orgnih.gov

Pathophysiological Contributions of Dysregulated MMP-2 and MMP-9 Activity in Disease States

An imbalance in the activity of MMP-2 and MMP-9, often characterized by their overexpression, is a hallmark of numerous pathological conditions. sinobiological.commdpi.com This dysregulation leads to excessive degradation of the extracellular matrix, contributing to tissue damage and disease progression. mdpi.com

The involvement of MMP-2 and MMP-9 in cancer is extensively documented. sinobiological.commdpi.com Elevated levels of these enzymes are frequently observed in various cancers, including colorectal, breast, lung, and pancreatic cancers, and often correlate with poor prognosis. sinobiological.commdpi.comnih.gov

Their contribution to cancer progression involves several mechanisms:

ECM Degradation: By breaking down the basement membrane and other ECM components, MMP-2 and MMP-9 facilitate the invasion of tumor cells into surrounding tissues. sinobiological.comnih.gov

Metastasis: The degradation of the ECM allows cancer cells to enter the bloodstream and lymphatic system, leading to the formation of secondary tumors at distant sites. sinobiological.comresearchgate.net

Angiogenesis: MMPs promote the formation of new blood vessels that supply tumors with nutrients and oxygen, which is essential for their growth. sinobiological.com

Release of Growth Factors: MMPs can release growth factors that are sequestered in the ECM, further promoting tumor growth and proliferation. sinobiological.com

Table 1: Role of MMP-2 and MMP-9 in Various Cancers

Cancer TypeRole of MMP-2Role of MMP-9Associated Outcomes
Colorectal CancerFacilitates tumor growth and invasion mdpi.comPromotes invasion and metastasis mdpi.comPoor prognosis, lower survival rates mdpi.com
Breast CancerPromotes invasion and metastasis nih.govCorrelates with disease status and stage sinobiological.comnih.govIncreased invasion and metastasis nih.gov
Lung CancerAssociated with tumor progression sinobiological.comLinked to advanced stages sinobiological.comIncreased metastasis ersnet.org
Pancreatic CancerUpregulated in cancer tissues sinobiological.comHigher levels in serum and tissue sinobiological.comTumor growth and invasion sinobiological.com
Hypopharyngeal CarcinomaExpression enhanced with increased clinical stage nih.govExpression enhanced with increased clinical stage nih.govInvolvement in occurrence, development, invasion, and metastasis nih.gov

MMP-2 and MMP-9 are key players in the inflammatory process and have been implicated in the pathogenesis of several autoimmune diseases. njmonline.nlresearchgate.net They contribute to inflammation by facilitating the migration of inflammatory cells, such as leukocytes, from the bloodstream into tissues. njmonline.nlucl.ac.uk

Systemic Lupus Erythematosus (SLE): Studies have shown altered levels of MMP-2 and MMP-9 in SLE patients, suggesting their involvement in the tissue damage and autoimmunity characteristic of the disease. njmonline.nlnjmonline.nl MMP-9 can cleave certain proteins, potentially generating new epitopes that trigger an autoimmune response. njmonline.nlnjmonline.nl

Rheumatoid Arthritis: In rheumatoid arthritis, MMPs contribute to the destruction of cartilage and bone in the joints. wikipedia.org

Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): Increased levels of MMP-9 and altered levels of MMP-2 have been observed in patients with CIDP, suggesting a role in the breakdown of the blood-nerve barrier. ucl.ac.uk

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. While seemingly counterintuitive, MMPs also play a complex role in fibrotic diseases. biologists.com

In the context of lung fibrosis, such as idiopathic pulmonary fibrosis (IPF), both MMP-2 and MMP-9 levels are often increased. nih.goversnet.org They are thought to contribute to the initial tissue injury and subsequent remodeling that leads to fibrosis. nih.gov For instance, MMP-2 and MMP-9 can activate the pro-fibrotic growth factor TGF-β1. nih.gov However, the precise role of these gelatinases in the progression of fibrosis is still under investigation, with some studies suggesting they may also have protective effects in certain contexts. nih.goversnet.orgmdpi.com

Emerging evidence points to the significant involvement of MMP-2 and MMP-9 in various neurological disorders. touchneurology.comkarger.com They contribute to neuroinflammation by breaking down the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS). touchneurology.commdpi.com

Neuropathic Pain: Studies have shown that MMP-9 is involved in the early phase of neuropathic pain development, while MMP-2 contributes to the late phase. touchneurology.com Inhibition of these MMPs has been proposed as a potential therapeutic strategy for managing neuropathic pain. touchneurology.com

Alzheimer's Disease: MMP-2 and MMP-9 are implicated in the pathogenesis of Alzheimer's disease. austinpublishinggroup.commdpi.com They are involved in the processing of amyloid-beta precursor protein and are found at elevated levels in the brains of Alzheimer's patients. austinpublishinggroup.com

Amyotrophic Lateral Sclerosis (ALS): Elevated levels of MMP-9 have been found in the spinal cord and skin of mouse models of ALS, suggesting a detrimental role in the disease. bohrium.com

Stroke: In acute stroke, higher serum levels of MMP-9 are associated with larger infarct volumes and worse outcomes. karger.com

Impact on Vascular Remodeling and Angiogenesis

Vascular remodeling, the alteration of the structure of blood vessels, and angiogenesis, the formation of new blood vessels from pre-existing ones, are fundamental processes in both health and disease. nih.gov MMPs, particularly the gelatinases MMP-2 and MMP-9, are key players in these processes. nih.govnih.govscispace.com They contribute to the degradation of the vascular basement membrane and the ECM, which is a critical step for the migration and proliferation of endothelial cells, the building blocks of new vessels. nih.goviiarjournals.org

The roles of MMP-2 and MMP-9 in angiogenesis are multifaceted. They can release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), that are sequestered within the ECM. nih.govahajournals.org Studies have shown that the expression of MMP-2 and MMP-9 is often upregulated in response to stimuli like hypoxia and is closely linked to the "angiogenic switch," a critical point in tumor development where the tumor begins to form its own blood supply. scispace.comiiarjournals.org For instance, research indicates that MMP-9 is essential for ischemia-induced neovascularization by modulating bone marrow-derived endothelial progenitor cells. ahajournals.org The coordinated action of these gelatinases facilitates the necessary breakdown of matrix barriers, allowing for endothelial cell invasion and the formation of new vascular networks. scispace.comiiarjournals.org Therefore, inhibiting MMP-2 and MMP-9 presents a logical strategy for controlling pathological angiogenesis, a hallmark of cancer and certain inflammatory diseases.

Strategic Imperatives for the Development of Selective MMP-2/MMP-9 Inhibitors

The failure of broad-spectrum MMP inhibitors in clinical settings created a clear imperative for the development of highly selective inhibitors. bohrium.comnih.gov The rationale is to target only the specific MMPs that are driving a particular disease process, thereby avoiding the side effects associated with inhibiting beneficial MMPs. ersnet.orgnih.gov MMP-2 and MMP-9, due to their significant roles in cancer progression, inflammation, and pathological angiogenesis, became prime targets for selective inhibition. nih.govmdpi.com

The development of selective inhibitors has been a significant challenge due to the high degree of structural similarity across the catalytic domains of the MMP family. researchgate.netnih.gov To overcome this, researchers have explored different strategies, including the design of inhibitors that target unique structural features outside the conserved active site. tandfonline.combohrium.com This includes targeting the S1' pocket, a variable region that can be exploited to achieve selectivity, or developing allosteric inhibitors that bind to a site distinct from the catalytic domain to modulate enzyme activity. researchgate.netnih.gov The goal is to create compounds with high potency and specificity for MMP-2 and MMP-9, minimizing off-target effects and improving the therapeutic window. imrpress.combohrium.com

Introduction to Mmp-2/mmp-9 inhibitor i: Context and Early Recognition

This compound, with the chemical name ([(4-phenoxyphenyl)sulfonyl]methyl)thiirane, emerged from the concerted effort to develop selective gelatinase inhibitors. researchgate.net Early research recognized its potential as a potent and selective inhibitor of both MMP-2 and MMP-9. nih.gov Unlike many early inhibitors that targeted the active site zinc ion with broad-spectrum chelating groups like hydroxamates, this compound and its analogs were designed to achieve selectivity through specific interactions within the enzyme's binding pocket. researchgate.netnih.gov

Initial studies highlighted the novel mechanism of inhibition by a related compound, demonstrating that its dithiolate moiety chelates the catalytic zinc ion of MMP-2 through two sulfur atoms. nih.gov This distinct mode of binding was proposed to be at the root of its potent and selective inhibitory behavior. nih.gov The early recognition of the unique properties of this class of inhibitors provided a promising new avenue for the development of more effective and safer MMP-targeted therapies.

Research Findings on MMP-2/MMP-9 Inhibition

The following table summarizes key research findings related to the inhibition of MMP-2 and MMP-9.

FindingKey ImplicationReference
MMP-2 and MMP-9 are crucial for the "angiogenic switch" in tumors.Inhibiting these enzymes can potentially halt tumor growth by cutting off their blood supply. iiarjournals.org
MMP-9 is essential for ischemia-induced neovascularization.Selective MMP-9 inhibition could be a therapeutic strategy for diseases characterized by pathological blood vessel formation. ahajournals.org
Broad-spectrum MMP inhibitors failed in clinical trials due to side effects.The need for selective inhibitors targeting specific MMPs like MMP-2 and MMP-9 is critical for therapeutic success. imrpress.comresearchgate.netnih.gov
Selective MMP inhibitors can be developed by targeting non-conserved regions.This approach can overcome the challenges of structural similarity among MMPs and improve inhibitor specificity. tandfonline.combohrium.com
This compound and related compounds exhibit a novel mode of inhibition.This unique mechanism offers a promising basis for designing more potent and selective MMP inhibitors. nih.gov

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4S B12420369 Mmp-2/mmp-9 inhibitor i

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1

InChI Key

JBYHBQIDTNHWJF-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Molecular Mechanisms of Action and Target Engagement of Mmp 2/mmp 9 Inhibitor I

Reversible/Irreversible Binding Characteristics with MMP-2 and MMP-9

The binding of MMP-2/MMP-9 inhibitor I to the active site of the enzymes is characterized by non-covalent interactions. The primary mechanism involves the chelation of the catalytic zinc ion, which is a hallmark of many small molecule MMP inhibitors. biomol.com This type of interaction, based on coordination bonds with the metal ion and other non-covalent forces with the enzyme's active site residues, is typically reversible. While some MMP inhibitors are designed to form covalent bonds and act irreversibly, the structure of (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic acid, which features a carboxylic acid as its zinc-binding group, suggests a reversible binding modality. This allows for an equilibrium to be established between the inhibitor-bound enzyme and the free enzyme.

Detailed Enzymatic Kinetics: IC50, Ki Determination, and Inhibition Type

This compound has been identified as a potent inhibitor of both MMP-2 and MMP-9, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) values. sigmaaldrich.combiomol.com The reported IC50 values show a slightly higher potency for MMP-9 over MMP-2. targetmol.commedchemexpress.com One study noted that the compound specifically inhibits MMP-9 activity, and at higher concentrations, also inhibits MMP-2. nih.gov

The specific inhibition type (e.g., competitive, non-competitive) and the inhibitor constant (Ki) for this compound are not extensively detailed in the reviewed literature. However, given that the inhibitor functions by binding to the catalytic zinc ion at the enzyme's active site, it is likely to act as a competitive inhibitor, directly competing with the substrate for access to the catalytic machinery. biomol.com

Table 1: Enzymatic Inhibition Data for this compound

Enzyme IC50 (nM)
MMP-2 (Gelatinase A) 310 sigmaaldrich.commedchemexpress.com

Molecular Docking and Computational Modeling of Inhibitor-Enzyme Interactions

While molecular docking and computational modeling are crucial techniques for elucidating the binding modes of MMP inhibitors, specific studies detailing the docking of (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic acid with MMP-2 and MMP-9 are not widely available in the public domain.

Generally, computational models for N-sulfonylamino acid-based inhibitors, like this compound, would be used to predict and analyze several key interactions. nih.gov These models would typically show the carboxylic acid group of the inhibitor forming coordinating bonds with the catalytic Zn2+ ion in the active site. Furthermore, the biphenyl (B1667301) and phenyl groups of the inhibitor would be modeled to fit into the hydrophobic sub-pockets (like the S1' pocket) of the enzyme's active site, contributing to the binding affinity and selectivity. Such computational analyses are instrumental in rational drug design and in understanding the structural basis for an inhibitor's potency and selectivity. mdpi.comfrontiersin.org

Allosteric or Active Site Binding Modalities, particularly zinc chelation

This compound operates through direct binding to the catalytic active site of the MMPs. biomol.com There is no evidence to suggest an allosteric mechanism of action for this compound. The core of its inhibitory activity lies in the chelation of the essential zinc ion (Zn2+) located deep within the active site cleft of the enzyme. biomol.com Matrix metalloproteinases are zinc-dependent endopeptidases, and this zinc ion is indispensable for their catalytic function. nih.gov

The inhibitor, being an N-sulfonylamino acid derivative, utilizes its carboxylic acid functional group as a zinc-binding group (ZBG). nih.gov This group coordinates with the zinc ion, displacing a water molecule that is crucial for the hydrolytic cleavage of peptide bonds in substrate proteins. By effectively sequestering the catalytic zinc, the inhibitor renders the enzyme inactive.

Selectivity Profile Against Other MMP Subtypes and Related Metalloenzymes

This compound is reported to be a highly selective inhibitor, primarily targeting the type IV collagenases (gelatinases A and B). targetmol.commedchemexpress.comnih.gov This selectivity is a critical attribute, as the broad-spectrum inhibition of multiple MMP family members has been linked to adverse side effects in clinical trials. frontiersin.orgnih.gov The structural features of the inhibitor, particularly the nature and orientation of its side chains that interact with the enzyme's specificity pockets (e.g., the S1' pocket), are responsible for this selectivity.

While the compound is highly selective for MMP-2 and MMP-9, comprehensive data profiling its inhibitory activity (IC50 or Ki values) against a wide panel of other MMPs (e.g., MMP-1, MMP-3, MMP-7, MMP-8, MMP-13, MMP-14) and other related metalloenzymes is not extensively documented in the reviewed literature. The original research highlighted its selectivity for the gelatinases over other MMPs. nih.gov

Table 2: Selectivity Profile of this compound

Enzyme Subtype IC50 (nM) Notes
MMP-2 310 Potent inhibition observed.
MMP-9 240 Potent inhibition observed. sigmaaldrich.commedchemexpress.com

Structure Activity Relationship Sar Studies and Analog Development of Mmp 2/mmp 9 Inhibitor I

Identification of Key Pharmacophoric Elements Critical for Potency and Selectivity

The inhibitory activity of hydroxamate-based compounds like MMP-2/MMP-9 inhibitor I is dictated by several key pharmacophoric elements. These are the structural features and their spatial arrangement that are essential for molecular interactions with the target enzymes.

Zinc-Binding Group (ZBG): The primary and most critical feature is the hydroxamic acid moiety (-CONHOH). This group acts as a powerful chelator of the catalytic zinc ion (Zn²⁺) located deep within the active site of MMPs. nih.govnih.gov This interaction is fundamental to the inhibitory mechanism, effectively blocking the enzyme's catalytic function. nih.gov Hydroxamic acid is considered one of the most potent ZBGs for MMP inhibition. frontiersin.org

Inhibitor Backbone/Scaffold: The scaffold provides the structural framework to correctly position the ZBG for zinc chelation and to orient the side chains for interactions with the enzyme's subsites. nih.gov

Side Chains and Subsite Interactions: For an inhibitor to be effective and selective, it must possess side chains that can form favorable interactions, such as hydrogen bonds and van der Waals forces, with the enzyme's subsites (S1, S1', S2', etc.). nih.gov

The S1' Pocket Interaction: The interaction with the S1' subsite, a deep hydrophobic pocket, is a major determinant of both potency and selectivity among different MMPs. nih.gov For MMP-9, pharmacophore models have identified hydrophobic and aromatic ring features as crucial for binding within this pocket. nih.gov The design of inhibitors with bulky and hydrophobic side chains that can optimally fill this S1' pocket is a key strategy for achieving selectivity, particularly for MMP-2 over other MMPs like MMP-1. nih.gov The P1' group (the part of the inhibitor that fits into the S1' pocket) is considered highly important for achieving selective inhibitory activity. nih.gov

A pharmacophoric model developed for MMP-9 inhibitors highlighted a combination of two hydrogen-bond acceptors, one hydrogen-bond donor, one aromatic ring, and two hydrophobic groups as essential features for potent inhibition. nih.gov

Synthetic Strategies for Analogue Generation

The generation of analogs of hydroxamate-based MMP inhibitors involves versatile and well-established synthetic chemistry approaches. The primary goal is to create a diverse library of compounds by systematically modifying the key pharmacophoric elements.

The most common method for synthesizing the crucial hydroxamic acid moiety involves the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative (such as an ester or acyl chloride) and hydroxylamine (B1172632) (NH₂OH) or a protected form like O-(tert-butyldimethylsilyl)hydroxylamine. acs.orgunipi.it

A representative synthetic scheme to generate analogs can be summarized as follows:

Scaffold Synthesis: An appropriate starting material, such as an amino acid, is chosen to serve as the backbone. This backbone can be modified, for instance, by N-arylsulfonylation, reacting it with a sulfonyl chloride to attach various aryl groups. nih.govunipi.it This step allows for the introduction of diversity to target the S1' pocket.

Carboxylic Acid Activation: The carboxylic acid group on the scaffold is activated to facilitate the reaction with hydroxylamine. This can be achieved by converting it into an ester or by using coupling agents like 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide (B86325) hydrochloride (EDC). unipi.it

Hydroxamic Acid Formation: The activated carboxyl group is then reacted with a protected hydroxylamine, such as O-(tert-butyldimethylsilyl)hydroxylamine. unipi.it

Deprotection: The final step involves the removal of the protecting group (e.g., the silyl (B83357) group) using an acid like trifluoroacetic acid (TFA) to yield the final hydroxamic acid inhibitor. unipi.it

This modular approach allows chemists to easily vary the amino acid backbone and the N-arylsulfonyl groups to explore the structure-activity relationships systematically. nih.gov

Impact of Structural Modifications on Inhibitory Potency and Selectivity

Systematic structural modifications of the inhibitor scaffold have a profound impact on inhibitory potency (often measured as IC₅₀ values) and selectivity against MMP-2 and MMP-9 versus other MMPs.

Modifications Targeting the S1' Pocket: Altering the substituent that extends into the S1' pocket is a critical strategy for tuning selectivity. For β-N-biaryl ether sulfonamide hydroxamates, larger, rigid, and hydrophobic groups at this position generally favor potent MMP-2 and MMP-9 inhibition. researchgate.net For example, increasing the hydrophobicity of succinyl hydroxamate derivatives led to a 100-fold greater selectivity for MMP-2 over MMP-3. nih.gov

Dimerization of Inhibitors: A novel strategy involves creating bifunctional or dimeric inhibitors. Linking two monomeric inhibitor units can lead to a significant increase in potency and selectivity for MMP-9. unipi.it This is thought to occur because the dimeric structure can interact with the MMP-9 homodimer, a form of the enzyme implicated in cancer cell invasion. unipi.it

The following table illustrates the impact of modifying the ZBG and dimerization on inhibitory activity against various MMPs.

CompoundDescriptionMMP-9 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-13 IC₅₀ (nM)
5 (Monomer)Carboxylate ZBG510>10000>10000>10000
6 (Monomer)Hydroxamate ZBG2.71.50.91.3
7 (Dimer)Carboxylate ZBG26100011800140
8 (Dimer)Hydroxamate ZBG0.40.50.80.5

Data derived from studies on bifunctional inhibitors, demonstrating how dimerization and the nature of the zinc-binding group (ZBG) affect potency and selectivity. unipi.it

As shown in the table, the monomeric hydroxamate (Compound 6) is a potent but non-selective inhibitor. Its carboxylate counterpart (Compound 5) is much weaker but highly selective for MMP-9. Dimerization significantly impacts these profiles. The dimeric carboxylate (Compound 7) retains excellent selectivity for MMP-9 with a 20-fold increase in potency compared to its monomeric form. unipi.it The dimeric hydroxamate (Compound 8) is extremely potent but remains a broad-spectrum inhibitor. unipi.it

Computational Chemistry Approaches in Analog Design (e.g., QSAR, molecular dynamics)

Computational chemistry plays a vital role in the rational design and optimization of MMP inhibitors. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations provide insights that guide synthetic efforts.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For MMP-9 inhibitors, 3D-QSAR studies have been used to build pharmacophore models that identify the essential structural features for high affinity binding. nih.gov These models have confirmed that features like hydrogen-bond acceptors, donors, and hydrophobic groups are crucial parameters for MMP-9 inhibition. nih.gov Large-scale QSAR analyses on extensive databases of MMP-9 inhibitors have helped identify key molecular fragments, such as sulfonamide and hydroxamate functions, that consistently contribute to inhibitory activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the enzyme's active site. Docking studies are used to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationalize observed SAR data. frontiersin.orgnih.gov For instance, docking can reveal how a specific modification allows an inhibitor to better fit into the S1' pocket or form an additional hydrogen bond, thereby increasing potency. unipi.it

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of the inhibitor-enzyme complex. nih.govnih.gov After an initial binding pose is predicted by docking, an MD simulation can confirm the stability of this interaction. frontiersin.org It helps analyze parameters like root-mean-square deviation (RMSD) of the complex, hydrogen bond persistence, and conformational changes, ensuring that the designed inhibitor forms a stable and lasting complex with the target enzyme. nih.govnih.gov

Together, these computational tools create a powerful workflow for modern drug design, enabling the identification of promising lead compounds and the optimization of their structures for enhanced potency and selectivity before committing to extensive synthetic work. frontiersin.org

Preclinical Pharmacodynamic Efficacy of Mmp 2/mmp 9 Inhibitor I in in Vitro Cellular Models

Modulation of Cellular Invasion and Migration in Cancer Cell Lines

The inhibition of MMP-2 and MMP-9 has been shown to significantly reduce the invasive and migratory capabilities of various cancer cells in vitro. nih.gov The degradation of the extracellular matrix is a fundamental prerequisite for cancer cells to invade surrounding tissues and metastasize. nih.govnih.gov By blocking the enzymatic activity of MMP-2 and MMP-9, inhibitors prevent the breakdown of the basement membrane, thereby impeding cell movement. mdpi.com

In studies using retinoblastoma (Rb) cell lines, specific inhibitors for MMP-2 (ARP100) and MMP-9 (AG-L-66085) were evaluated. nih.govnih.gov The highly metastatic Y79 cell line showed a significant reduction in migration through a basement membrane in a Boyden Chamber assay when treated with these inhibitors. nih.govnih.gov This suggests that the activity of both MMP-2 and MMP-9 is necessary for these cells to degrade the ECM and invade. nih.gov Similarly, in fibrosarcoma (HT-1080) cells, natural compounds like gallic acid and delphinidin-3-glucoside demonstrated anti-invasive properties by inhibiting the activity of both secreted and activated gelatinases. mdpi.com The compound Mmp-2/mmp-9 inhibitor i has been specifically shown to block MMP-2/MMP-9-dependent invasion in cell culture models. caymanchem.combertin-bioreagent.com

Cell LineInhibitorAssayObserved EffectSource
Y79 (Retinoblastoma)ARP100 (MMP-2i), AG-L-66085 (MMP-9i)Boyden Chamber Assay, Wound-Healing AssaySignificantly reduced cellular migration and invasion. nih.govnih.gov
HT-1080 (Fibrosarcoma)Gallic acid, Delphinidin-3-glucosideMigration and Invasion AssaysReduced cell invasion and migration. mdpi.com
Various Cancer CellsThis compoundCell Culture Invasion ModelsBlocks MMP-2/MMP-9-dependent invasion. caymanchem.combertin-bioreagent.com

Impact on Angiogenesis Assays (e.g., endothelial tube formation, sprouting)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing nutrients and oxygen to proliferating cancer cells. mdpi.com MMP-2 and MMP-9 play a crucial role in this process by breaking down the ECM surrounding blood vessels, which allows endothelial cells to migrate and form new vascular structures. mdpi.com Furthermore, MMPs can release pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the ECM, increasing their bioavailability. mdpi.comaacrjournals.org

In vitro studies have consistently demonstrated that inhibiting MMP-2 and MMP-9 disrupts angiogenesis. In models of retinoblastoma, the MMP-9 inhibitor AG-L-66085 was found to diminish the angiogenic response in Y79 cells. nih.govnih.gov In human umbilical vein endothelial cells (HUVECs), both MMP-2 and MMP-9 inhibitors were shown to weaken platelet microvesicle-enhanced tube formation and migration, with the MMP-2 inhibitor showing a more potent effect. researchgate.net Another study on pulmonary arterial endothelial cells (PAECs) found that upregulation of MMP-2 and MMP-9 expression leads to angiogenesis, and an inhibitor could reverse these effects. nih.gov The broad-spectrum MMP inhibitor BMS-275291 has also been shown to inhibit endothelial cell migration in vitro. aacrjournals.org

Cell LineInhibitorAssayObserved EffectSource
Y79 (Retinoblastoma)AG-L-66085 (MMP-9i)Angiogenesis AssayDiminished angiogenic response. nih.govnih.gov
HUVECsARP101 (MMP-2i), ab142180 (MMP-9i)Tube Formation AssayWeakened endothelial tube formation. researchgate.net
PAECsMMI-166 (MMP-2/9i)Tube Formation, Migration AssaysReduced PAEC proliferation, migration, and angiogenesis. nih.gov
Endothelial CellsBMS-275291Migration Assay (Matrigel Plug)Inhibited endothelial cell migration. aacrjournals.org

Regulation of Extracellular Matrix Degradation and Remodeling Processes in Cell Culture

The primary function of MMP-2 and MMP-9 is the degradation of ECM proteins. aacrjournals.org These enzymes are pivotal in the normal remodeling of tissues during processes like growth and wound healing. aacrjournals.orgarvojournals.org However, their dysregulation contributes to the pathology of numerous diseases, including cancer and fibrosis. mdpi.commdpi.com In vitro, the activity of these enzymes can be directly measured using techniques like gelatin zymography, which detects the degradation of gelatin (denatured collagen) in a gel. arvojournals.orgnih.gov

Inhibitors of MMP-2 and MMP-9 directly block their catalytic activity, thereby preventing the breakdown of their substrates. caymanchem.com The main substrate for these gelatinases is type IV collagen, the primary structural component of basement membranes. mdpi.commdpi.com By preventing its degradation, these inhibitors maintain the integrity of this crucial barrier. mdpi.com Studies on various cell lines, including cancer cells and fibroblasts, have shown that treatment with MMP-2/9 inhibitors leads to a significant reduction in the degradation of ECM components in the cell culture environment. nih.govarvojournals.org For example, polyphenolic compounds were shown to inhibit MMP-2 and MMP-9 activity in the supernatants of THP-1 macrophage cultures. mdpi.com

Effects on Inflammatory Mediator Release and Immune Cell Function In Vitro

MMPs and the inflammatory response are intricately linked. Inflammatory cells, such as macrophages, are a major source of MMPs, and inflammatory mediators can, in turn, regulate MMP expression. mdpi.comnih.gov For instance, cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) have been shown to induce the expression and secretion of MMP-9 in glioma cell lines. nih.gov Conversely, MMPs can process and modulate the function of various signaling molecules, including cytokines and chemokines. nih.gov MMP-9, for example, can cleave interleukin-8, increasing its chemotactic activity for neutrophils. nih.gov

Inhibition of MMP-2 and MMP-9 can therefore influence inflammatory processes. In retinoblastoma cell models, the inhibition of MMP-2 significantly reduced the secretion of the immunomodulatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). nih.gov In a model using THP-1 macrophages activated with lipopolysaccharide (LPS), antioxidant compounds like resveratrol (B1683913) and curcumin (B1669340) inhibited both the activity and expression of MMP-2 and MMP-9. mdpi.com this compound has also been used to study the role of these enzymes in lymphocyte recruitment. caymanchem.combertin-bioreagent.com These findings suggest that MMP-2/9 inhibitors can modulate the inflammatory microenvironment by affecting cytokine processing and release.

Influence on Fibroblast Activation and Collagen Deposition in Tissue Culture Models

Fibroblasts are key cells in tissue repair and are responsible for producing ECM components like collagen. physiology.org In pathological conditions such as fibrosis, fibroblasts can become persistently activated, differentiating into myofibroblasts that excessively contract and deposit ECM, leading to scarring and organ dysfunction. arvojournals.org MMPs, particularly MMP-9, play a significant role in this process.

Studies have shown that MMP-9 can activate latent TGF-β, a potent pro-fibrotic cytokine. physiology.orgnih.gov Activated TGF-β then stimulates the differentiation of fibroblasts into myofibroblasts and enhances their contraction of collagen gels, a process that models wound contraction and fibrosis. physiology.orgnih.gov In vitro experiments using fibroblasts from MMP-9-deficient mice or human lung fibroblasts where MMP-9 was suppressed showed a reduced ability to contract collagen gels. physiology.org Furthermore, broad-spectrum MMP inhibitors like ilomastat (B1671724) have been found to significantly reduce both fibroblast-mediated matrix contraction and the synthesis of new collagen in vitro. arvojournals.org This indicates that inhibiting MMP-2 and MMP-9 can have anti-fibrotic effects by preventing fibroblast activation and subsequent collagen deposition. arvojournals.orgphysiology.org

Investigation of this compound on Cell Proliferation and Apoptosis Pathways

The effect of MMP-2 and MMP-9 inhibition on cell proliferation and survival appears to be highly context and cell-type dependent. In some cancer cell lines, the primary effect of inhibition is cytostatic, mainly targeting invasion and migration without directly killing the cells. nih.govnih.gov For example, in the metastatic Y79 retinoblastoma cell line, MMP inhibitors significantly reduced migration but did not greatly affect cell viability. nih.govnih.gov

However, in other cell types, MMP activity is directly linked to survival and proliferation pathways. In the non-metastatic Weri-1 retinoblastoma cell line, both MMP-2 and MMP-9 inhibitors significantly decreased cell viability. nih.govnih.gov Similarly, in pulmonary arterial endothelial cells, the upregulation of MMP-2 and MMP-9 promotes proliferation and cell cycle transition, suggesting that inhibition would have an anti-proliferative effect. nih.gov Mechanistically, MMPs have been linked to apoptosis. MMP-2 can translocate to the nucleus and cleave PARP-1, a protein critical for DNA repair. researchgate.net The proteolysis of PARP-1 inhibits this repair process and can lead to the induction of apoptosis. researchgate.net Therefore, inhibiting MMP-2 could potentially interfere with this apoptotic pathway, although the net effect on cell survival likely depends on the interplay of multiple signaling pathways within a specific cell type.

Preclinical Pharmacodynamic Efficacy of Mmp 2/mmp 9 Inhibitor I in in Vivo Non Human Disease Models

Assessment in Murine Models of Tumor Growth and Metastasis

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are critical enzymes in the progression of cancer. They facilitate tumor growth, invasion, and metastasis by degrading the extracellular matrix (ECM), which acts as a barrier to cancer cell dissemination. The inhibition of these gelatinases is therefore a significant area of cancer research, with numerous preclinical studies in murine models demonstrating the therapeutic potential of targeting MMP-2 and MMP-9.

The efficacy of MMP-2 and MMP-9 inhibition has been demonstrated across various cancer types in xenograft models, where human cancer cells are implanted into immunocompromised mice.

In models of colorectal cancer, the inhibition of MMP-9 has been shown to decrease tumor growth and the incidence of metastases. ahajournals.org An orthotopic xenograft model, which more closely mimics the natural tumor environment, revealed that targeting either tumor-derived or stroma-derived MMP-9 was sufficient to reduce the growth of the primary tumor. ahajournals.org These findings underscore the multifaceted role of MMP-9 in creating a permissive microenvironment for colorectal cancer progression. mdpi.comscispace.comresearchgate.net

Studies on breast cancer metastasis to bone have also shown promising results. In these models, treatment with highly selective, bone-targeting bisphosphonic-based MMP-2 inhibitors significantly reduced tumor growth and the associated bone destruction. nih.gov This suggests a critical role for MMP-2 in the vicious cycle of tumor proliferation and osteolysis within the bone microenvironment. nih.gov Furthermore, a review of preclinical work in fibrosarcoma models indicates that gelatinase inhibitors have the potential to reduce tumor progression, invasion, and metastasis. ahajournals.org

Cancer ModelKey Research FindingsCitation(s)
Colorectal CarcinomaSelective MMP-9 inhibition decreased primary tumor growth and the incidence of metastases. ahajournals.org
Breast Cancer (Bone Metastasis)A selective, bone-targeting MMP-2 inhibitor significantly reduced tumor growth and tumor-associated bone destruction. nih.gov
FibrosarcomaGelatinase inhibitors show potential to reduce tumor progression, invasion, and metastasis. ahajournals.org

Evaluation in Animal Models of Inflammatory Bowel Disease and Arthritis

The roles of MMP-2 and MMP-9 extend to chronic inflammatory conditions, where they contribute to tissue destruction and remodeling. In animal models of inflammatory bowel disease (IBD), both MMP-2 and MMP-9 are upregulated and implicated in the breakdown of the intestinal barrier. nih.gov In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of ulcerative colitis, selective inhibition of MMP-9 with a monoclonal antibody was found to reduce disease severity. ahajournals.org Further supporting this, studies using mice with genetic deletions of both MMP-2 and MMP-9 (double knockout mice) showed that these animals were resistant to the development of colitis in three different experimental models, suggesting an overriding role of MMP-9 in mediating tissue injury. nih.gov

While specific studies on MMP-2/MMP-9 inhibitor i in arthritis models are limited, the foundational role of MMPs in cartilage degradation is well-established. pnas.org MMPs are responsible for the breakdown of collagen and other ECM components within joints, leading to the characteristic pathology of arthritis. Therefore, the inhibition of these enzymes, including MMP-2 and MMP-9, represents a rational therapeutic strategy for preserving joint integrity.

Efficacy in Preclinical Models of Organ Fibrosis (e.g., kidney, liver, lung fibrosis)

The involvement of MMP-2 and MMP-9 in organ fibrosis is complex, with their effects varying depending on the specific organ, the stage of the disease, and the animal model used.

In the context of lung fibrosis, preclinical evidence has been inconsistent. A study using a bleomycin-induced pulmonary fibrosis model in rats found that MMP-2 and MMP-9 levels were markedly increased, particularly in the early inflammatory and repair phases, suggesting they play an important role. nih.gov In contrast, a different study using an adenovirus-mediated transforming growth factor-beta 1 (AdTGF-β1)-induced lung fibrosis model in mice concluded that the gelatinases play a subordinate role. ahajournals.org In that model, the genetic deletion of MMP-2, MMP-9, or both, did not affect the development of lung fibrosis as assessed by collagen content and lung histopathology. nih.govahajournals.orgnih.gov

Impact on Vascular Remodeling and Atherosclerosis in Rodent Models

Vascular remodeling is a key pathological feature of atherosclerosis, and MMP-2 and MMP-9 are considered important proteases involved in this process. nih.govresearchgate.net Evidence from genetic knockout models provides strong support for their role in promoting atherosclerotic plaque development.

In atherosclerosis-prone apolipoprotein E-deficient (apoE-/-) mice, the genetic loss of MMP-9 resulted in a significant reduction in the atherosclerotic burden throughout the aorta. nih.gov These mice developed smaller plaques that contained fewer macrophages. mdpi.comnih.gov Similarly, studies in mice deficient in both apoE and MMP-2 also demonstrated a significant reduction in atherosclerotic plaque formation in the aortic sinus and arch. researchgate.net The smaller plaques in these mice were associated with a decrease in smooth muscle cell accumulation. nih.gov

Pharmacological inhibition has also shown efficacy in related models. In a rat model of uremic vascular calcification, the broad-spectrum MMP inhibitor doxycycline (B596269) almost completely blocked aortic calcifications and prevented the transdifferentiation of vascular smooth muscle cells.

Animal ModelKey Research FindingsCitation(s)
Apolipoprotein E-deficient mice (Atherosclerosis)Genetic deletion of MMP-9 reduced atherosclerotic lesion size and macrophage infiltration. nih.gov
Apolipoprotein E-deficient mice (Atherosclerosis)Genetic deletion of MMP-2 significantly reduced atherosclerotic plaque formation and smooth muscle cell accumulation. researchgate.net
Uremic rats (Vascular Calcification)The MMP inhibitor doxycycline prevented vascular smooth muscle cell transdifferentiation and nearly blocked aortic calcifications.

Neuroprotective Effects in Preclinical Models of Neurological Disorders (e.g., drug dependence, Alzheimer's disease, epilepsy, multiple sclerosis)

MMP-2 and MMP-9 are increasingly recognized for their roles in the central nervous system, where they are involved in processes like synaptic plasticity, neuroinflammation, and blood-brain barrier integrity. Their dysregulation is implicated in several neurological disorders.

In models of drug dependence , spinal MMP-9, but not MMP-2, was shown to be critical for the development of physical dependence on morphine in mice. An MMP-9 inhibitor was able to prevent behavioral and neurochemical signs associated with morphine withdrawal. In a rat model of alcohol dependence, site-specific inhibition of MMP-9 in the central amygdala prevented the escalation of alcohol self-administration that occurs during acute withdrawal.

For epilepsy , an MMP-2/9 inhibitor, IPR-179, demonstrated both antiseizure and antiepileptogenic effects in rodent models, reducing seizure severity and the number of spontaneous seizures. nih.gov Studies have highlighted a direct role for MMP-9 in the aberrant synaptic remodeling that follows seizures, and its inhibition or genetic deletion can reduce this pathological plasticity. Mice lacking MMP-9 are also partially protected against the development of post-traumatic epilepsy.

The role of these enzymes in Alzheimer's disease is multifaceted. While MMPs can contribute to Aβ-induced neuronal death, they are also capable of cleaving Aβ peptides and fibrils, suggesting a potential role in plaque clearance.

In a mouse model of multiple sclerosis , experimental autoimmune encephalomyelitis (EAE), the genetic ablation of both MMP-2 and MMP-9 conferred resistance to the disease by preventing the infiltration of leukocytes into the central nervous system.

Efficacy in Animal Models of Ocular Diseases (e.g., retinoblastoma, Sjögren's syndrome)

MMPs play a significant part in the pathology of several ocular diseases by mediating tissue remodeling, inflammation, and angiogenesis.

In Sjögren's syndrome , an autoimmune disease causing severe dry eye, preclinical models have shown a clear benefit from MMP inhibition. In MRL/lpr mice, a model for Sjögren's, treatment with a selective MMP-2/9 inhibitor peptide led to improved aqueous tear production and a reduction in the number and size of inflammatory lymphocytic foci in the lacrimal glands. This suggests that targeting these gelatinases can alleviate both the symptoms and the underlying inflammation of the disease. researchgate.net

For retinoblastoma , the most common intraocular tumor in children, increased levels of MMP-2 and MMP-9 are associated with invasion of the optic nerve. In vivo studies have shown that MMP-2 is involved in the differentiation and neurite formation of retinoblastoma cells. While many efficacy studies have been conducted in vitro, the in vivo findings support the role of these enzymes in tumor progression. Additionally, in a mouse model of inflammatory corneal neovascularization, a selective MMP-2 and -9 inhibitor, SB-3CT, strongly reduced corneal lymphangiogenesis.

Application in other relevant preclinical models (e.g., lacrimal gland inflammation)

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, have been identified as key players in the pathology of chronic inflammation of the lacrimal gland, a condition often associated with autoimmune disorders like Sjögren's syndrome. nih.gov In these conditions, elevated MMP activity contributes to the breakdown of the extracellular matrix (ECM), which can disrupt tissue repair and compromise the gland's function, leading to symptoms such as dry eye syndrome. nih.govresearchgate.net Preclinical research using murine models of Sjögren's syndrome has demonstrated that inhibiting MMP-2 and MMP-9 can be a promising therapeutic strategy. nih.gov

Studies have utilized animal models like the female MRL/lpr and male NOD mice, which spontaneously develop autoimmune-mediated inflammation of the lacrimal glands, mirroring the pathology of Sjögren's syndrome in humans. nih.gov In these models, the expression and enzymatic activity of both MMP-2 and MMP-9 were found to be significantly upregulated in the inflamed lacrimal gland tissue compared to control strains. nih.gov

Treatment with a selective MMP-2/MMP-9 inhibitor peptide in these models has yielded significant improvements in both biochemical and physiological outcomes. nih.gov In vivo studies in MRL/lpr mice showed that the inhibitor effectively reduced the activity of both enzymes within the lacrimal gland tissue. nih.gov This reduction in enzymatic activity was associated with a notable decrease in the inflammatory state of the gland, evidenced by a reduction in the number and size of lymphocytic foci. nih.govdovepress.com

Crucially, the inhibition of MMP-2 and MMP-9 activity led to a functional improvement in the lacrimal gland. nih.gov The treated mice exhibited increased aqueous tear production, suggesting that by modulating the ECM environment through MMP inhibition, tissue repair processes are promoted, ultimately restoring some of the gland's secretory function. nih.govdovepress.com These findings highlight that the manipulation of MMP-2/9 activity is a potential therapeutic target for chronically inflamed lacrimal glands. nih.gov

Table 1: Efficacy of this compound in a Murine Model of Lacrimal Gland Inflammation

Parameter MeasuredOutcome of Inhibitor TreatmentPercentage ChangeAnimal Model
Active MMP-2 ActivitySignificantly Decreased↓ 35%MRL/lpr Mice
Active MMP-9 ActivitySignificantly Decreased↓ 52%MRL/lpr Mice
Aqueous Tear ProductionImproved-MRL/lpr Mice
Lymphocytic FociReduced Number and Size-MRL/lpr Mice

Challenges, Limitations, and Future Directions in the Preclinical Research and Development of Mmp 2/mmp 9 Inhibitor I

Addressing the Challenges of Achieving High Selectivity Among MMP Subtypes for Inhibitors

A primary hurdle in the development of MMP inhibitors is achieving high selectivity for specific MMP subtypes. nih.govnih.govresearchgate.net The MMP family consists of over 25 members with highly conserved active sites, making it difficult to design inhibitors that target MMP-2 and MMP-9 without affecting other MMPs. researchgate.netnih.gov This lack of selectivity has been a significant factor in the failure of many broad-spectrum MMP inhibitors in clinical trials, often due to unforeseen side effects. nih.govresearchgate.netimrpress.com For instance, the inhibition of MMP-1 has been linked to musculoskeletal syndrome. researchgate.net

Mmp-2/mmp-9 inhibitor i is described as a potent and highly selective inhibitor of MMP-2 and MMP-9, with IC50 values of 310 nM and 240 nM, respectively. caymanchem.com It functions by binding to the zinc ion at the active site of these enzymes. caymanchem.comapexbt.com While it is considered highly selective for these two gelatinases, the potential for off-target effects on other MMPs remains a critical area of investigation. The development of more selective inhibitors often involves targeting the less conserved secondary binding sites, or exosites, which are unique to each MMP subtype. nih.govnih.gov

InhibitorTarget MMPsIC50 ValuesSelectivity Notes
This compoundMMP-2, MMP-9310 nM (MMP-2), 240 nM (MMP-9) caymanchem.comConsidered highly selective for type IV collagenases (MMP-2 and MMP-9). targetmol.com
Batimastat (BB-94)Broad-spectrumNot specifiedFirst MMP inhibitor to enter clinical trials; showed antiproliferative activity in preclinical models. nih.govmdpi.com
MarimastatBroad-spectrumNot specifiedA hydroxamic acid-based inhibitor that, like other broad-spectrum inhibitors, faced challenges with side effects in clinical trials. patsnap.commdpi.com

This table provides a comparative overview of this compound and other notable MMP inhibitors, highlighting their target selectivity and associated preclinical findings.

Exploration of Alternative Preclinical Delivery Strategies (e.g., nanocarriers, localized delivery)

The systemic administration of MMP inhibitors can lead to widespread, non-specific inhibition of MMPs throughout the body, contributing to adverse effects. To circumvent this, researchers are exploring alternative delivery strategies to localize the inhibitor at the site of disease.

Nanocarriers , such as liposomes and polymeric nanoparticles, offer a promising approach to improve the delivery of this compound. mdpi.com These carriers can be engineered to specifically target diseased tissues, thereby increasing the local concentration of the inhibitor and minimizing systemic exposure. nih.gov For instance, nanoparticles can be designed to be sensitive to the tumor microenvironment, releasing their payload in response to specific stimuli like the elevated MMP activity often found in tumors. nih.govbiorxiv.org

Localized delivery methods, such as injectable hydrogels or microneedle patches, are also being investigated. mdpi.com These approaches can provide sustained release of the inhibitor directly at the target site, which could be particularly beneficial for conditions like arthritis or localized tumors.

Identification and Validation of Preclinical Pharmacodynamic and Efficacy Biomarkers

To effectively evaluate the preclinical efficacy of this compound, robust pharmacodynamic and efficacy biomarkers are essential. These biomarkers can provide insights into the inhibitor's mechanism of action and its therapeutic effects.

Pharmacodynamic biomarkers help to confirm that the inhibitor is engaging with its target and modulating its activity. This can be assessed by measuring the levels of active MMP-2 and MMP-9 in tissues or bodily fluids. researchgate.net Techniques like gelatin zymography can be used to quantify the enzymatic activity of MMP-2 and MMP-9. researchgate.net

Efficacy biomarkers are used to monitor the therapeutic response to the inhibitor. In the context of cancer, these could include markers of tumor growth, invasion, and metastasis. researchgate.netmdpi.com For example, a decrease in the expression of mesenchymal markers and an increase in epithelial markers could indicate a reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer progression that is influenced by MMPs. mdpi.com Circulating levels of MMP-9 have also been investigated as a prognostic biomarker in cardiovascular diseases. nih.gov

Biomarker TypePotential Biomarkers for this compoundMeasurement TechniqueRelevance
PharmacodynamicActive MMP-2 and MMP-9 levelsGelatin Zymography, Western Blot researchgate.netConfirms target engagement and inhibition.
Efficacy (Cancer)Tumor volume, metastatic burdenImaging, HistologyAssesses anti-tumor and anti-metastatic effects. plos.org
Efficacy (Cancer)EMT markers (e.g., E-cadherin, Vimentin)Immunohistochemistry, Western BlotIndicates reversal of cancer cell invasion. mdpi.com
Efficacy (Cardiovascular)Circulating MMP-9 levelsELISAPrognostic indicator in cardiovascular disease. nih.gov

This interactive table outlines potential biomarkers for assessing the preclinical activity and therapeutic efficacy of this compound.

Investigation of Combination Therapies with this compound in Preclinical Disease Models

Given the complexity of diseases like cancer, combination therapies that target multiple pathways are often more effective than single-agent treatments. nih.gov Preclinical studies are exploring the potential of combining this compound with other therapeutic agents to enhance its efficacy.

In cancer models, this compound could be combined with cytotoxic chemotherapies. nih.gov By inhibiting MMPs, the inhibitor may disrupt the tumor microenvironment and improve the penetration and efficacy of chemotherapeutic drugs. nih.gov For example, preclinical studies have shown that the MMP inhibitor batimastat exhibited a synergistic antiproliferative effect with docetaxel and captopril. nih.govmdpi.com

Furthermore, combining this compound with immunotherapies is another promising avenue. MMPs are known to modulate the immune response, and their inhibition could potentially enhance the effectiveness of immune checkpoint inhibitors or other immunomodulatory agents. nih.gov

Unexplored Research Avenues and Mechanistic Questions Remaining for this compound

Despite the progress made, several unexplored research avenues and mechanistic questions regarding this compound remain.

Long-term effects of inhibition: The long-term consequences of selectively inhibiting MMP-2 and MMP-9 are not fully understood. While these enzymes are implicated in disease, they also play roles in normal physiological processes such as wound healing and tissue remodeling. mdpi.com

Role in non-cancerous diseases: While much of the focus has been on cancer, the therapeutic potential of this compound in other diseases, such as cardiovascular disease, neurodegenerative disorders, and inflammatory conditions, warrants further investigation. caymanchem.comnih.gov

Mechanisms of resistance: The potential for cancer cells to develop resistance to this compound is a critical area for future research. Understanding the mechanisms of resistance will be crucial for developing strategies to overcome it.

Conceptual Frameworks for Advancing Preclinical MMP Inhibitor Design

The challenges encountered with early-generation MMP inhibitors have led to the development of new conceptual frameworks for designing more effective and selective inhibitors.

Targeting exosites: As mentioned earlier, focusing on the non-conserved exosites of MMPs offers a promising strategy for achieving higher selectivity. nih.govnih.gov

Allosteric inhibition: Developing inhibitors that bind to allosteric sites rather than the active site can provide a different mechanism of inhibition and potentially greater selectivity. imrpress.complos.org

Structure-based and computational design: Advanced computational tools and a deeper understanding of MMP structures are enabling the rational design of inhibitors with improved potency and selectivity. mdpi.com

Q & A

Q. What is the mechanism of action of MMP-2/MMP-9 Inhibitor I, and how does its selectivity compare to other MMP inhibitors?

this compound is a hydroxamic acid-based inhibitor that binds zinc ions at the catalytic site of MMP-2 and MMP-9, effectively blocking their proteolytic activity. Its selectivity is demonstrated by IC50 values of 0.24 μM for MMP-9 and 0.31 μM for MMP-2 , with minimal off-target effects on other MMPs (e.g., MMP-13 requires higher concentrations for inhibition). This specificity is critical for studies focusing on extracellular matrix remodeling in cancer metastasis .

Q. What key experimental design considerations are essential when using this compound in vitro?

  • Purity and storage : Use batches with >99% purity, stored at -20°C (powder) or -80°C (dissolved in DMSO) to prevent degradation .
  • Concentration validation : Titrate doses between 10–100 nM in cell culture to avoid cytotoxicity, as higher doses may nonspecifically inhibit other metalloproteases .
  • Controls : Include untreated cells, vehicle controls (e.g., DMSO), and broad-spectrum MMP inhibitors (e.g., GM6001) to confirm target-specific effects .

Q. How do researchers validate the inhibitory efficacy of this compound in functional assays?

  • Gelatin zymography : Assess MMP-2/MMP-9 activity in conditioned media; inhibition should reduce gelatinolytic bands .
  • Invasion assays : Use Boyden chambers coated with Matrigel. A >50% reduction in cell invasion after treatment indicates functional efficacy .
  • Gene expression analysis : Quantify MMP-2/MMP-9 mRNA via RT-PCR to rule out compensatory upregulation .

Advanced Research Questions

Q. How can conflicting data on the pro-metastatic vs. anti-metastatic roles of MMP-2/MMP-9 be resolved using this inhibitor?

MMP-2/MMP-9 exhibit dual roles depending on cancer type and microenvironment. For example:

  • In gastric cancer (SNU638 cells), MMP-2/MMP-9 overexpression drives migration, which is blocked by the inhibitor .
  • In prostate cancer (MDA-hr cells), androgen receptor (AR) upregulates MMP-2/9 activity, and inhibition reduces invasiveness by 70% . Methodological recommendation: Pair inhibitor treatment with pathway-specific knockdown (e.g., siRNA for AR or SLPI) to isolate MMP-dependent mechanisms .

Q. What strategies optimize the use of this compound in in vivo tumor models?

  • Dosage : Administer orally at 10–30 mg/kg/day, as shown in Lewis lung carcinoma models, to suppress lung colonization without hepatotoxicity .
  • Combination therapy : Synergize with TNF-α to induce apoptosis in resistant tumors (e.g., colorectal cancer) .
  • Pharmacokinetic monitoring : Measure plasma concentrations via LC-MS to ensure bioavailability and adjust dosing schedules .

Q. How do researchers address cross-species variability in this compound efficacy?

  • Species-specific activity : Test inhibitor potency in human vs. murine MMP-2/9 using recombinant enzymes, as catalytic site residues may differ .
  • Xenograft models : Use human cancer cell lines in immunodeficient mice to minimize interspecies matrix interactions .
  • Tissue-specific metabolism : Evaluate liver enzyme profiles to identify potential metabolic inactivation in rodents .

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as ineffective in certain cancer types?

Discrepancies arise from:

  • Microenvironmental factors : Stromal cells may secrete alternative MMPs (e.g., MMP-14) that compensate for MMP-2/9 inhibition .
  • Experimental endpoints : Use functional metrics (invasion, metastasis) over MMP expression levels alone, as post-translational activation can bypass inhibition .
  • Solution : Combine inhibitor treatment with broad-spectrum protease screens to identify resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.